Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride
Description
Properties
IUPAC Name |
ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-12-8(11)3-6-5-13-7(4-9)10-6;;/h5H,2-4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHSTTPSBBIHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride typically involves the reaction of ethyl 2-(2-aminomethyl)-1,3-thiazol-4-yl acetate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride typically involves multi-step reactions that can include:
- Formation of Thiazole Ring : The initial step often involves the synthesis of thiazole derivatives through condensation reactions.
- Acetate Formation : The introduction of the acetate group is achieved via esterification processes.
- Dihydrochloride Salt Formation : The final product is often converted into its dihydrochloride salt to enhance solubility and stability.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) tests have shown promising results against Gram-positive bacteria such as Bacillus subtilis and fungi like Aspergillus niger .
Anticancer Potential
The compound's structural features suggest potential anticancer activities. Thiazole derivatives have been reported to interact with key biological targets involved in cancer cell proliferation and survival. Studies indicate that modifications in the thiazole structure can lead to enhanced cytotoxicity against cancer cell lines .
Case Studies
- Antimicrobial Studies : A study focused on synthesizing ethyl thiazole derivatives demonstrated that certain substitutions on the thiazole ring significantly improved antimicrobial activity. Compounds with nitro and amino substituents showed enhanced efficacy against Bacillus subtilis .
- Docking Studies : Computational docking studies have predicted that this compound interacts effectively with bacterial proteins such as DNA gyrase and topoisomerase, which are critical targets for antibacterial agents .
Summary of Applications
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against Bacillus subtilis and Aspergillus niger; potential for further development as an antimicrobial agent. |
| Anticancer Research | Shows promise in targeting cancer cell proliferation; further studies needed to establish efficacy. |
| Drug Development | Structural modifications may enhance drug-like properties; ongoing research into pharmacological profiles. |
Mechanism of Action
The mechanism of action of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights critical distinctions between the target compound and its analogs:
| Property | Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride | 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride | 5-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride |
|---|---|---|---|
| Molecular Formula | C5H7Cl2NS | C6H10Cl2N2O2S | C5H7Cl2NS |
| Molecular Weight | 183.64 g/mol | 245.13 g/mol | 183.64 g/mol |
| Functional Group | Ethyl ester | Carboxylic acid | Chloromethyl and methyl substituents |
| CAS Number | EN300-386110 | 2089257-46-3 | EN300-385299 |
| Key Structural Feature | Aminomethyl-thiazole with ethyl ester | Aminomethyl-thiazole with carboxylic acid | Chloromethyl and methyl groups on thiazole |
| Purity | ≥95% | Not specified | ≥95% |
| Storage | Room temperature | Room temperature | Not specified |
Physicochemical Properties
- Solubility: The dihydrochloride salts of both the ethyl ester and acetic acid derivatives exhibit enhanced water solubility compared to their free bases.
- Stability : The ethyl ester group in the target compound may confer greater stability under acidic conditions compared to the hydrolytically labile carboxylic acid derivative.
Biological Activity
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride (CAS Number: 2126162-24-9) is a compound belonging to the thiazole family, known for its diverse biological activities. This compound features a thiazole ring which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. The molecular formula is C8H14Cl2N2O2S, with a molecular weight of 273.18 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C8H14Cl2N2O2S |
| Molecular Weight | 273.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2126162-24-9 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity
The biological activity of this compound has been explored in various studies, demonstrating its potential in multiple therapeutic areas.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing the thiazole moiety have shown cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, emphasizing that modifications at specific positions can enhance their anticancer efficacy .
Case Study:
In a comparative analysis of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the thiazole ring is crucial for its antibacterial activity.
Research Findings:
A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity critical for bacterial survival .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives reveals that certain structural features are essential for enhancing biological activity:
- Substituents on the Thiazole Ring : The introduction of electron-donating groups at specific positions has been shown to improve cytotoxicity.
- Aminomethyl Group : The presence of an aminomethyl group enhances interaction with biological targets, increasing the compound's overall efficacy.
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions play a significant role in the binding affinity of these compounds to target proteins .
Q & A
Q. Optimization Strategies :
- Temperature : Maintain reflux (78–80°C) for thiazole cyclization to avoid side products.
- Catalysts : Use glacial acetic acid as a proton donor to accelerate imine formation in aminomethylation steps .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) for high-purity dihydrochloride salts .
Basic: Which characterization techniques are optimal for confirming the structure and purity of this compound?
Methodological Answer :
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl atoms .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA buffer) to assess purity (>95%) and detect degradation products .
Basic: How can researchers ensure the stability of the dihydrochloride salt during storage and experimental use?
Q. Methodological Answer :
- Storage : Keep at –20°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Solubility : Prepare fresh solutions in deionized water or DMSO (≤10 mM) to avoid hydrolysis of the ester group .
- Stability Assays : Monitor pH-dependent degradation via UV-Vis spectroscopy (λ = 260 nm) over 24 hours .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Q. Methodological Answer :
Core Modifications : Synthesize analogs with substitutions on the thiazole ring (e.g., halogenation at C2) or ester group replacement (e.g., amides) to assess antimicrobial activity .
Biological Assays :
- Anticancer : Screen against NCI-60 cell lines using MTT assays, comparing IC₅₀ values to parent compound .
- Enzyme Inhibition : Test inhibition of VAP-1 or CYP450 isoforms via fluorescence-based kinetic assays .
Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .
Advanced: What computational approaches are effective for modeling interactions between this compound and biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., VAP-1 or bacterial enzymes). Parameterize the dihydrochloride salt using RESP charges .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bonding interactions with key residues .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG) and prioritize analogs for synthesis .
Advanced: How can contradictory data on biological activity be resolved?
Q. Methodological Answer :
Replicate Experiments : Ensure consistency in cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum-free media for cytotoxicity tests) .
Analytical Validation :
- LC-MS/MS : Confirm compound integrity in biological matrices (e.g., plasma) to rule out false negatives .
- Microscopy : Use live-cell imaging to verify target engagement (e.g., mitochondrial localization) .
Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and adjust for batch effects .
Advanced: What strategies are recommended for scaling up synthesis without compromising yield or purity?
Q. Methodological Answer :
- Process Chemistry :
- Quality Control :
Advanced: How can the compound’s metabolic stability and toxicity be profiled preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
